molecular formula C23H17BrCl2N2O4 B15082804 4-BR-2-(2-(2-(4-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate CAS No. 765275-91-0

4-BR-2-(2-(2-(4-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate

Cat. No.: B15082804
CAS No.: 765275-91-0
M. Wt: 536.2 g/mol
InChI Key: YQQYWZXJNOCXKQ-UVHMKAGCSA-N
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Description

4-BR-2-(2-(2-(4-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is a complex organic compound with the molecular formula C23H17BrCl2N2O4. It is known for its unique structure, which includes bromine, chlorine, and phenoxy groups. This compound is often used in early discovery research due to its rare and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BR-2-(2-(2-(4-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate involves multiple steps. The process typically starts with the preparation of the core phenyl ring, followed by the introduction of the chlorophenoxy and carbohydrazonoyl groups. The final step involves the addition of the 2-chlorobenzoate group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound is less common due to its complexity and the need for precise reaction conditions. when produced industrially, the process involves large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency .

Chemical Reactions Analysis

Types of Reactions

4-BR-2-(2-(2-(4-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and acids or bases (e.g., hydrochloric acid, sodium hydroxide). The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .

Scientific Research Applications

4-BR-2-(2-(2-(4-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 4-BR-2-(2-(2-(4-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-BR-2-(2-(2-(4-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

CAS No.

765275-91-0

Molecular Formula

C23H17BrCl2N2O4

Molecular Weight

536.2 g/mol

IUPAC Name

[4-bromo-2-[(E)-[2-(4-chlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C23H17BrCl2N2O4/c1-14(31-18-9-7-17(25)8-10-18)22(29)28-27-13-15-12-16(24)6-11-21(15)32-23(30)19-4-2-3-5-20(19)26/h2-14H,1H3,(H,28,29)/b27-13+

InChI Key

YQQYWZXJNOCXKQ-UVHMKAGCSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=C(C=CC(=C1)Br)OC(=O)C2=CC=CC=C2Cl)OC3=CC=C(C=C3)Cl

Canonical SMILES

CC(C(=O)NN=CC1=C(C=CC(=C1)Br)OC(=O)C2=CC=CC=C2Cl)OC3=CC=C(C=C3)Cl

Origin of Product

United States

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